Central nervous system activity (e.g., anxiolytic, sedative): [, ]
Synthesis Analysis
Incorporation of the piperidine moiety: Paper [] highlights the use of 2,3-bis(bromomethyl)quinoxaline as a linker, suggesting a similar strategy could be employed to attach the piperidine ring.
Related Compounds
Relevance: This compound shares the core structure of a [, , ]triazolo[4,3-b]pyridazine with the target compound, 6-(1H-1,2,4-triazol-1-yl)-2-({1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one. Both compounds belong to a class of molecules featuring this heterocyclic motif, suggesting potential for similar biological activities or metabolic pathways.
Compound Description: M11 is a metabolite of SGX523, primarily generated by aldehyde oxidase (AO) in monkey and human livers. [] This metabolite exhibits significantly lower solubility in urine compared to SGX523, which may contribute to the observed obstructive nephropathy in clinical studies. []
Relevance: M11 retains the [, , ]triazolo[4,3-b]pyridazine core also present in 6-(1H-1,2,4-triazol-1-yl)-2-({1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one. Its identification as a metabolite of SGX523 highlights a possible metabolic pathway for compounds containing this structural motif, including the target compound.
Compound Description: L-838,417 is a compound with functional selectivity for specific non-α1 GABAA receptors. It acts as a partial agonist at these receptors, while acting as an antagonist at GABAA-α1 receptors. [, ] L-838,417 displayed a low propensity to induce physical dependence in mice withdrawal studies. []
Compound Description: CL218,872 exhibits selective affinity for GABAA-α1 receptors. [] In drug discrimination studies, it only generalized to the zolpidem-discriminative cue, which is mediated by GABAA-α1 receptors. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.